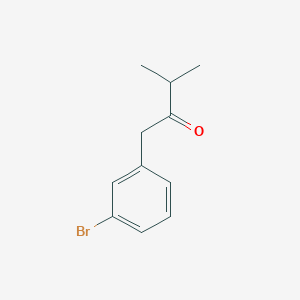

1-(3-Bromophenyl)-3-methylbutan-2-one

Description

1-(3-Bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone with a molecular formula tentatively inferred as C₁₁H₁₃BrO (exact mass requires confirmation). The compound features a 3-bromophenyl group attached to a branched methylbutan-2-one backbone. Bromine’s electron-withdrawing nature likely enhances the ketone’s electrophilicity, making it reactive in nucleophilic additions or cross-coupling reactions .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUZYSPZQWWLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with isobutyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The carbonyl group in the butanone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further halogenation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives like 3-nitro-1-(3-bromophenyl)-3-methylbutan-2-one.

Reduction: 1-(3-Bromophenyl)-3-methylbutan-2-ol.

Oxidation: 1-(3-Bromophenyl)-3-methylbutanoic acid.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromophenyl)-3-methylbutan-2-one is utilized in several scientific research domains:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.

- Anticancer Properties : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines. It induces apoptosis through the activation of caspase pathways and cell cycle arrest at concentrations between 10 to 50 µM.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in developing complex molecules.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Results : Significant inhibition of cell growth was observed at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis via caspase pathway activation.

Case Study 2: Antimicrobial Efficacy

In research assessing its antimicrobial properties:

- Organisms Tested : E. coli, Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-methylbutan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs in Chalcone Derivatives

Example Compound : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3, –7, 10)

- Structure: Features a 3-bromophenyl group conjugated to an α,β-unsaturated ketone (propenone) linked to a p-tolyl group.

- Synthesis : Synthesized via Claisen-Schmidt condensation under microwave irradiation (700 W, 800°C, 3–8 min) with a 62.32% yield .

- Biological Activity: Exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm), attributed to the propenone system enhancing cellular interaction .

- Key Difference : The absence of the α,β-unsaturated system in 1-(3-Bromophenyl)-3-methylbutan-2-one likely reduces its bioactivity, as conjugated systems are critical for chalcone-mediated apoptosis .

Hydroxyphenyl Analogs

Example Compound : 1-(2-Hydroxyphenyl)-3-methylbutan-1-one ()

- Structure : Features a 2-hydroxyphenyl group instead of bromophenyl.

- Properties : The hydroxyl group enables hydrogen bonding (as per ’s discussion on graph-set analysis), enhancing solubility in polar solvents. In contrast, the bromine in this compound increases lipophilicity, favoring membrane permeability .

Physicochemical and Spectroscopic Comparisons

Biological Activity

1-(3-Bromophenyl)-3-methylbutan-2-one, also known as 3-bromo-1-(3-bromophenyl)butan-2-one, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BrO

- Molecular Weight : 243.11 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted the effectiveness of brominated compounds in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for some derivatives .

Anti-inflammatory Properties

In vitro studies have demonstrated that certain analogs possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound's structure suggests potential interactions with inflammatory pathways, possibly through the modulation of nuclear factor-kappa B (NF-kB) signaling .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other phenyl derivatives that target MmpL3 in Mycobacterium tuberculosis .

- Receptor Interaction : It may interact with receptors involved in inflammatory responses, leading to a decrease in cytokine production.

Case Studies

Several studies have focused on the biological activity of brominated phenyl compounds, providing insights into the efficacy and safety profiles of such compounds.

-

Study on Antimicrobial Efficacy :

- A comparative study evaluated various brominated phenyl compounds against common bacterial strains. The results indicated that compounds with a bromine substituent exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study reported MIC values and assessed cytotoxicity against mammalian cells .

- Anti-inflammatory Effects :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.